molecular formula C6H9NO2 B3054778 2-Propenamide, N-(1-oxopropyl)- CAS No. 61892-63-5

2-Propenamide, N-(1-oxopropyl)-

Cat. No.: B3054778
CAS No.: 61892-63-5
M. Wt: 127.14 g/mol
InChI Key: COYSXVQTMDAUAT-UHFFFAOYSA-N
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Description

The compound 2-Propenamide, N-(1-oxopropyl)- (IUPAC name) is an acrylamide derivative characterized by a propanamide substituent with a ketone group at the 1-position of the propyl chain. Acrylamide derivatives are widely studied for applications in polymer chemistry, adhesives, and biomedical materials due to their reactive vinyl groups and tunable substituents .

Properties

IUPAC Name

N-prop-2-enoylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-5(8)7-6(9)4-2/h3H,1,4H2,2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYSXVQTMDAUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626557
Record name N-Propanoylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-63-5
Record name 2-Propenamide, N-(1-oxopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propanoylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPENAMIDE, N-(1-OXOPROPYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92U77UX52H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-(1-oxopropyl)- can be achieved through various methods. One common approach involves the reaction of acrylamide with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-Propenamide, N-(1-oxopropyl)- can be carried out using a continuous flow reactor. This method ensures better control over reaction conditions, leading to higher yields and purity. The process typically involves the use of acrylamide and propionyl chloride as starting materials, with a suitable catalyst to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Propenamide, N-(1-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Propenamide, N-(1-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The propenyl group allows for covalent bonding with nucleophilic sites on proteins, leading to modifications in their activity .

Comparison with Similar Compounds

2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- (Diacetone Acrylamide)

This compound (CAS 2873-97-4) serves as a key analog for comparison due to its structural similarity and well-documented properties:

Property 2-Propenamide, N-(1-oxopropyl)- (Hypothetical) 2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)- (CAS 2873-97-4)
Molecular Formula C₆H₉NO₂ (inferred) C₉H₁₅NO₂
Molecular Weight ~127.14 g/mol (estimated) 169.2209 g/mol
Substituent 1-oxopropyl 1,1-dimethyl-3-oxobutyl
Key Functional Groups Vinyl group, ketone, amide Vinyl group, ketone, amide, branched alkyl chain
Applications Potential monomer for hydrogels Crosslinking agent in polymers, adhesives, coatings

Key Differences :

  • Branching and Steric Effects : The dimethyl group in N-(1,1-dimethyl-3-oxobutyl)-2-propenamide introduces steric hindrance, reducing its polymerization rate compared to linear analogs like N-(1-oxopropyl)-2-propenamide. This branching enhances thermal stability in polymer matrices .
  • Hydrophobicity : The longer and branched alkyl chain in the dimethyl variant increases hydrophobicity, making it more suitable for water-resistant coatings.

Comparison with Other Acrylamide Derivatives

While direct evidence for N-(1-oxopropyl)-2-propenamide is sparse, broader comparisons with acrylamide derivatives highlight trends:

  • Reactivity : Linear substituents (e.g., 1-oxopropyl) typically exhibit higher reactivity in radical polymerization due to reduced steric hindrance.
  • Thermal Stability : Branched derivatives (e.g., CAS 2873-97-4) show superior thermal stability (>200°C decomposition temperature) compared to linear analogs .

Limitations and Knowledge Gaps

  • No peer-reviewed studies or spectral data (e.g., NMR, MS) for N-(1-oxopropyl)-2-propenamide were identified in the provided evidence.

Biological Activity

2-Propenamide, N-(1-oxopropyl)-, also known as N-(1-oxopropyl)-2-propenamide, is an organic compound with the molecular formula C6H9NO2. This compound belongs to the class of amides and exhibits significant biological activity, which has been explored in various scientific studies. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Weight: 127.14 g/mol
  • CAS Number: 61892-63-5

Synthesis Methods:
The synthesis of 2-Propenamide, N-(1-oxopropyl)- typically involves the reaction of acrylamide with propionyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of the desired product through nucleophilic substitution processes.

The biological activity of 2-Propenamide, N-(1-oxopropyl)- is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound can act as an inhibitor or activator of enzymatic reactions, influencing metabolic pathways.
  • Covalent Bonding: The propenyl group allows for covalent bonding with nucleophilic sites on proteins, resulting in modifications that affect protein activity.

Genotoxicity

Genotoxic effects have been observed in related compounds like acrylamide. In vitro studies suggest that acrylamide can induce mutations through oxidative stress mechanisms and DNA adduct formation. While direct studies on 2-Propenamide's genotoxicity are scarce, its structural properties may imply similar risks .

Carcinogenic Potential

Acrylamide is classified as a potential carcinogen based on animal studies showing tumor formation in various tissues. The mechanisms involve DNA damage and disruption of cellular processes due to oxidative stress. While there is no direct evidence linking 2-Propenamide to carcinogenicity, its biochemical behavior may raise concerns about similar risks .

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic effects of acrylamide in laboratory animals, revealing a NOAEL (No Observed Adverse Effect Level) of approximately 0.2 mg/kg body weight per day based on morphological changes in the nervous system. Similar assessments for 2-Propenamide could provide insights into its safety profile .

Table: Comparative Biological Effects

CompoundNeurotoxicityGenotoxicityCarcinogenicity
2-PropenamidePotentialUnknownUnknown
AcrylamideYesYesYes
PropionamideLimitedUnknownUnknown

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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